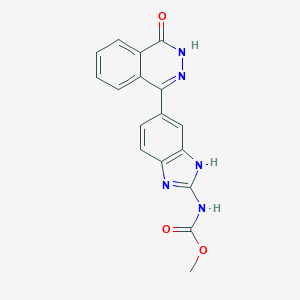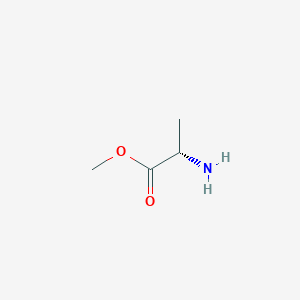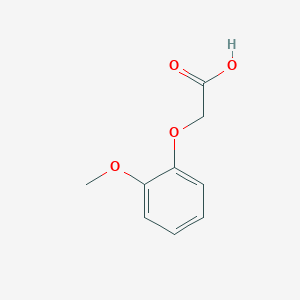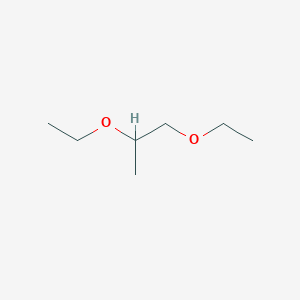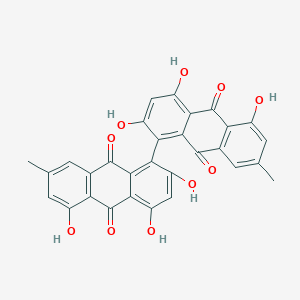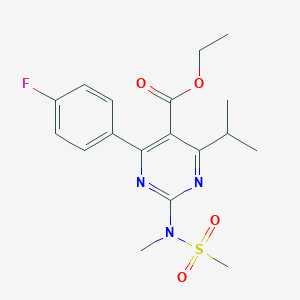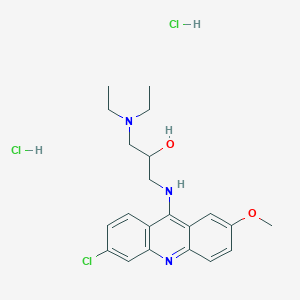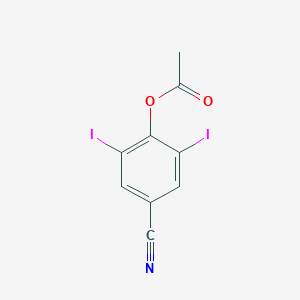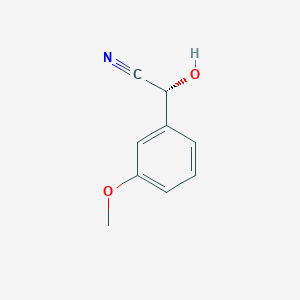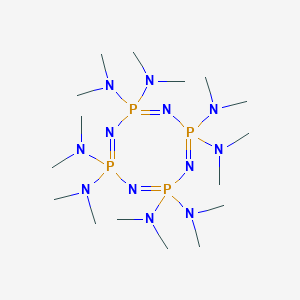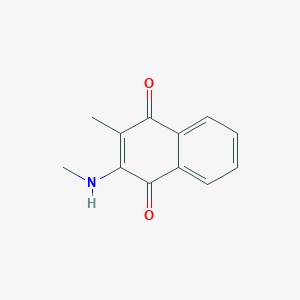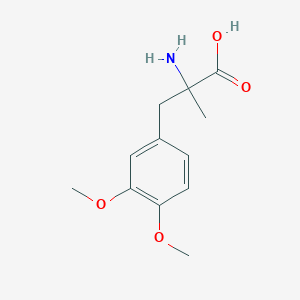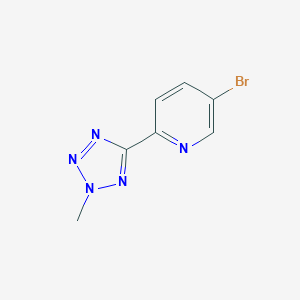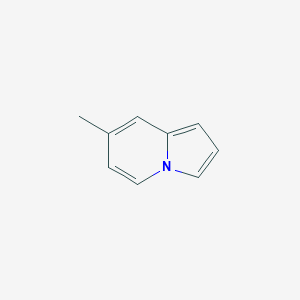
7-Methylindolizine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methylindolizine is a chemical compound that belongs to the class of indolizine alkaloids. It is a naturally occurring compound that has been found in various plants, including the tobacco plant. In recent years, there has been a growing interest in 7-Methylindolizine due to its potential applications in scientific research.
Aplicaciones Científicas De Investigación
7-Methylindolizine has been found to have a variety of scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that 7-Methylindolizine has the ability to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer therapies. Additionally, 7-Methylindolizine has been found to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of other diseases.
Mecanismo De Acción
The mechanism of action of 7-Methylindolizine is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, 7-Methylindolizine has been found to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
In addition to its potential applications in cancer research, 7-Methylindolizine has been found to have a variety of biochemical and physiological effects. Studies have shown that it has anti-inflammatory and antioxidant properties, which could make it useful in the treatment of other diseases. Additionally, 7-Methylindolizine has been found to have a neuroprotective effect, which could make it useful in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 7-Methylindolizine in lab experiments is that it is a naturally occurring compound, which means that it is relatively easy to obtain. Additionally, it has been found to have low toxicity, which makes it safe to use in lab experiments. However, one of the limitations of using 7-Methylindolizine is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Direcciones Futuras
There are several future directions for research on 7-Methylindolizine. One area of research is the development of new cancer therapies that are based on the compound. Another area of research is the exploration of its potential applications in the treatment of other diseases, such as neurological disorders. Additionally, there is a need for further research into the mechanism of action of 7-Methylindolizine, which could lead to the development of more targeted therapies.
Métodos De Síntesis
The synthesis of 7-Methylindolizine can be achieved through several methods. One of the most common methods is the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine to form a cyclic imine. This imine is then reduced to form the indolizine ring system. Another method involves the use of a palladium-catalyzed cyclization reaction, which has been shown to be more efficient than the Pictet-Spengler reaction.
Propiedades
Número CAS |
1761-12-2 |
|---|---|
Nombre del producto |
7-Methylindolizine |
Fórmula molecular |
C9H9N |
Peso molecular |
131.17 g/mol |
Nombre IUPAC |
7-methylindolizine |
InChI |
InChI=1S/C9H9N/c1-8-4-6-10-5-2-3-9(10)7-8/h2-7H,1H3 |
Clave InChI |
PWPFETRIYNRQCU-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CN2C=C1 |
SMILES canónico |
CC1=CC2=CC=CN2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



